1,2-dimethyl-1H-1,3-benzodiazol-5-amine
Overview
Description
1,2-Dimethyl-1H-1,3-benzodiazol-5-amine is a chemical compound belonging to the class of benzodiazoles, which are heterocyclic aromatic organic compounds. Benzodiazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been found to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
1,2-Dimethyl-1H-1,3-benzodiazol-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These interactions are crucial for its therapeutic potential and its ability to modulate biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, its antibacterial and antitumor properties suggest that it can alter cellular processes to inhibit the growth of harmful cells and promote healthy cellular function . Additionally, its anti-inflammatory and antioxidant properties indicate its role in reducing cellular stress and inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s structure allows it to interact with different molecular targets, thereby modulating biochemical pathways and cellular functions . These interactions are essential for its therapeutic effects and its ability to influence cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term studies in vitro and in vivo have provided insights into its sustained effects and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial and anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the compound’s safety and efficacy in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. These interactions are essential for its biochemical properties and therapeutic potential . The compound’s metabolism and its effects on metabolic pathways are critical for understanding its overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for its therapeutic effects and its ability to modulate cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and its effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-1H-1,3-benzodiazol-5-amine can be synthesized through several synthetic routes. One common method involves the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions. The reaction typically proceeds via the formation of an intermediate benzimidazole derivative, which is then methylated to introduce the methyl groups at the desired positions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethyl-1H-1,3-benzodiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzodiazole ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution reactions often involve halogenating agents or strong bases.
Major Products Formed:
Oxidation products include oxo derivatives of the benzodiazole ring.
Reduction products may include amines or other reduced forms.
Substitution products can vary widely depending on the substituents introduced.
Scientific Research Applications
1,2-Dimethyl-1H-1,3-benzodiazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1,2-Dimethyl-1H-1,3-benzodiazol-5-amine is compared with other similar compounds such as:
1,3-Benzodiazol-5-amine: Lacks the methyl groups present in the target compound.
2-Methyl-1H-benzimidazole: Similar structure but different substitution pattern.
1,2,3-Benzothiadiazole: Contains sulfur instead of oxygen in the heterocyclic ring.
These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1,2-dimethylbenzimidazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-11-8-5-7(10)3-4-9(8)12(6)2/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIGSIBNOPKCOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359482 | |
Record name | 1,2-Dimethyl-1H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3527-19-3 | |
Record name | 1,2-Dimethyl-1H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3527-19-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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